molecular formula C9H18N2O3Pt B12449631 Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-

Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-

Cat. No.: B12449631
M. Wt: 397.33 g/mol
InChI Key: RLXPIABKJFUYFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-" (CAS: 135558-11-1) is a platinum(II) complex with a unique stereochemical and ligand configuration. It features a 1,2-cyclobutanedimethanamine (CBDA) ligand, which provides a rigid, bicyclic structure, and a bidentate 2-hydroxypropanoato (lactate) ligand coordinating via its hydroxyl and carboxylate oxygen atoms . The SP-4-3-(S),(trans) notation indicates a square-planar geometry with specific stereochemistry: the lactate ligand adopts an S-configuration, and the cyclobutane ring is in a trans arrangement. This structural rigidity and hydrogen-bonding capacity (intra- and intermolecular) contribute to its stability and crystallization behavior .

Properties

Molecular Formula

C9H18N2O3Pt

Molecular Weight

397.33 g/mol

IUPAC Name

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+)

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1

InChI Key

RLXPIABKJFUYFG-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Origin of Product

United States

Preparation Methods

Core Reaction Sequence

Lobaplatin synthesis follows a three-stage process:

  • Formation of dichloro-platinum intermediate
    • Trans-1,2-diaminocyclobutane (DACB) reacts with potassium chloroplatinite (K$$2$$PtCl$$4$$) in aqueous medium under inert gas (N$$2$$) protection.
    • Reaction :

      $$

      \text{K}2\text{PtCl}4 + \text{DACB} \xrightarrow{\text{H}2\text{O, N}2} [\text{Pt(DACB)Cl}2] + 2\text{KCl}

      $$
    • Conditions : 10–40°C, 8–24 hours.
  • Chloride displacement with silver nitrate

    • The dichloro complex reacts with AgNO$$3$$ to form a diaqua-platinum intermediate:
      $$
      [\text{Pt(DACB)Cl}
      2] + 2\text{AgNO}3 \xrightarrow{\text{Acetone, H}2\text{O}} [\text{Pt(DACB)(H}2\text{O})2]^{2+} + 2\text{AgCl} \downarrow
      $$
    • Acetone enhances AgCl precipitation efficiency.
  • Ligand substitution with 2-hydroxypropanoate (Pfansteihl)

    • The diaqua complex reacts with sodium 2-hydroxypropanoate (Pfansteihl sodium) at pH 5.5–6.5:
      $$
      [\text{Pt(DACB)(H}2\text{O})2]^{2+} + \text{Pfansteihl}^- \xrightarrow{\text{pH 5.5–6.5}} \text{Lobaplatin} + 2\text{H}_2\text{O}
      $$
    • Key parameters : 40–60°C, 8–12 hours.

Optimized Protocol from Patent CN103467528B

Stepwise Procedure

  • Dichloro intermediate synthesis :

    • Molar ratio : K$$2$$PtCl$$4$$:DACB = 1:1–1.1.
    • Solvent : Water (5–50 mL/g K$$2$$PtCl$$4$$).
    • Yield : 95–96% after vacuum drying.
  • Diaqua complex preparation :

    • AgNO$$_3$$ : 2 equivalents relative to Pt.
    • Acetone volume : 10–30% of aqueous phase.
    • Filtration : Conducted at -5–15°C to minimize Pt loss.
  • Final ligand substitution :

    • Pfansteihl sodium : 0.8–1.2 equivalents.
    • Decolorization : Activated carbon (5–20% w/w of Pt intermediate) at 40–60°C.

Recrystallization for Trihydrate Formation

  • Solvent system : Water:acetone = 1:1–3 (v/v).
  • Crystallization : Cooling to -15–5°C for 6–12 hours.
  • Drying : Vacuum drying at 25–45°C yields >99% pure trihydrate.

Critical Process Parameters

Impact of Reaction Conditions

Parameter Optimal Range Effect on Yield/Purity
pH during substitution 5.5–6.5 Prevents ligand hydrolysis
Temperature (Step 3) 50°C Maximizes substitution rate
AgNO$$_3$$ excess 2.0 equivalents Ensures complete Cl⁻ removal

Yield Data from Representative Batches

Batch Size (K$$2$$PtCl$$4$$) Dichloro Intermediate Yield Final Lobaplatin Yield
0.05 mol 95.3% 42.1%
0.25 mol 96.3% 45.9%

Analytical Characterization

Spectroscopic Validation

  • $$^1$$H NMR (D$$2$$O):
    • δ 1.8–2.2 ppm (cyclobutane CH$$
    2$$).
  • δ 4.1 ppm (hydroxypropanoate CH).
  • IR (KBr):
    • 1580 cm$$^{-1}$$ (COO$$^-$$ asymmetric stretch).
    • 3250 cm$$^{-1}$$ (N-H stretch).
  • HPLC Purity Assessment

    • Column : C18, 250 × 4.6 mm.
    • Mobile phase : MeOH:buffer (13:87 v/v).
    • Retention time : 6.33 min (purity >99.5%).

    Comparative Analysis with Alternative Methods

    Traditional vs. Patent-Optimized Routes

    Aspect Traditional Method CN103467528B
    Anion exchange Required Eliminated
    Reaction time 72 hours 12 hours
    Overall yield 30–35% 42–46%

    Industrial-Scale Considerations

    Process Economics

    • Cost drivers :
      • AgNO$$_3$$ consumption (2.2 kg/kg product).
      • Solvent recovery (acetone >90% reuse).
    • Throughput : 500 g/day achievable with 100 L reactors.

    Regulatory-Grade Specifications

    Parameter Requirement Test Method
    Pt content 48.5–49.5% ICP-MS
    Related substances ≤0.5% any impurity HPLC
    Water content 8.5–9.5% (trihydrate) Karl Fischer

    Challenges and Mitigation Strategies

    Common Synthesis Issues

    • Silver nitride formation : Minimized by strict light exclusion.
    • Epimerization : Controlled via pH <7 during ligand substitution.
    • Particle size control : Achieved through gradient cooling during crystallization.

    Chemical Reactions Analysis

    Stability in Solution

    The compound’s stability varies significantly with temperature and solvent composition:

    Condition Reaction Rate Constant (hr⁻¹) Shelf Life (5% Loss)
    Normal Saline, 4°C0.9555 × 10⁻²41.6 hours
    Normal Saline, 37°C4.221 × 10⁻²5.7 hours
    5% Dextrose, 56°C3.106 × 10⁻²10.2 hours
    Ringer Lactate, 56°C2.084 × 10⁻²13.8 hours

    Data derived from accelerated stability testing shows decomposition follows first-order kinetics, with Arrhenius activation energy indicating temperature sensitivity . Sterilization via heat is impractical due to rapid degradation above 60°C .

    DNA Binding and Reactivity

    The compound interacts with DNA through covalent Pt-N7 guanine adducts, altering secondary structure:

    Parameter Observation
    UV SpectraBathochromic shift (~5 nm) and hyperchromicity, indicating intercalation .
    Circular Dichroism (CD)Increased ellipticity at 275 nm at low Pt/DNA ratios, suggesting helix unwinding .
    Melting Temperature (Tm)Tm remains near native DNA (~85°C), unlike transplatin analogs .
    Reaction Rate with DNASlower than cisplatin but faster than carboplatin analogs .

    These interactions disrupt DNA replication, correlating with antitumor efficacy. The trans configuration of the diamine ligand reduces cross-linking compared to cisplatin, potentially lowering nephrotoxicity .

    Ligand Substitution Reactions

    The lactate ligand participates in hydrolysis and displacement:

    • Aquation : In aqueous media, lactate dissociates, forming reactive [Pt(1,2-cyclobutanedimethanamine)(H₂O)₂]²⁺ intermediates .

    • Anion Exchange : Halides (Cl⁻, Br⁻) or carboxylates (oxalate, malonate) replace lactate in competitive binding .

    Comparative Reactivity with Other Platinum Complexes

    Complex DNA Binding Rate Tm Shift Stability (37°C)
    Cisplatin (CDDP)FastestNo changeLow
    Carboplatin (CBDCA)SlowestNo changeHigh
    This Compound IntermediateNo changeModerate

    The intermediate reactivity profile balances DNA damage efficacy with reduced systemic toxicity .

    Degradation Pathways

    Primary decomposition routes include:

    • Lactate Ligand Hydrolysis : Cleavage of the Pt–O(lactate) bond, accelerated in acidic media .

    • Oxidation : Platinum(II) to platinum(IV) under aerobic conditions, reducing bioactivity .

    Scientific Research Applications

    Lobaplatin, also known as Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-, is a third-generation platinum-based anticancer agent . It consists of approximately a 50:50 mixture of two trans-1,2-cyclobutanedimethanamine diastereomers .

    Scientific Research Applications of Lobaplatin
    Lobaplatin has demonstrated anti-tumor activity in several types of cancer . Research indicates it can suppress proliferation and peritoneal metastasis of colorectal cancer, promote apoptosis and inhibit proliferation in hepatocellular carcinoma, and increase the sensitivity of lung cancer cells to paclitaxel . Studies also suggest lobaplatin inhibits prostate cancer proliferation and migration .

    ApplicationDetails
    Colorectal Cancer Lobaplatin suppresses proliferation and peritoneal metastasis of colorectal cancer in preclinical models .
    Hepatocellular Carcinoma Lobaplatin promotes 125I-induced apoptosis and inhibits proliferation in hepatocellular carcinoma by upregulating the PERK-eIF2α-ATF4-CHOP pathway .
    Lung Cancer Paclitaxel increases the sensitivity of lung cancer cells to lobaplatin via the PI3K/Akt pathway . Lobaplatin-induced apoptosis requires p53-mediated p38MAPK activation through ROS generation in non-small-cell lung cancer .
    Prostate Cancer Lobaplatin inhibits prostate cancer proliferation and migration through regulation of BCL2 and BAX .
    General Chemotherapeutic Activity Studies Platinum compounds, including lobaplatin, have been evaluated for their ability to prolong the survival of mice bearing L1210 or P388 leukemia. These compounds are dissolved in physiological saline or sterile H2O and injected intraperitoneally at specific intervals after inoculation of the leukemia cells to measure antitumor activity and toxicity .

    Case Studies and Research Findings

    • Colorectal Cancer: A study investigated the antitumor activity of lobaplatin on peritoneal metastasis from colorectal cancer (CRC), finding that intraperitoneal chemotherapy is an efficient method to treat peritoneal metastasis .
    • Hepatocellular Carcinoma: Research on hepatocellular carcinoma explored the mechanism underlying the effect of combination treatment using 125I radioactive seed implantation and lobaplatin (LBP) .
    • Lung Cancer: Studies have examined the effect of paclitaxel combined with lobaplatin on the sensitivity of lung cancer cell line NCI-H446 through influencing the phosphatidylinositol 3-kinase (PI3K)/Akt pathway .
    • Non-Small-Cell Lung Cancer (NSCLC): A study focused on the mechanisms of lobaplatin-induced apoptosis in NSCLC, noting platinum-based chemotherapy is a first-line treatment for advanced NSCLC .

    Mechanism of Action

    The compound exerts its anti-cancer effects by binding to DNA and forming platinum-DNA adducts. These adducts cause cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death. The primary molecular targets are the nucleophilic sites on DNA, particularly the N7 position of guanine .

    Comparison with Similar Compounds

    Table 1: Key Structural and Functional Comparisons

    Compound Name Ligands Stereochemistry CAS Number Molecular Formula Key Properties
    Target Compound 1,2-cyclobutanedimethanamine, 2-hydroxypropanoato [SP-4-3-(S),(trans)] 135558-11-1 C₆H₁₄N₂O₃Pt High stability due to hydrogen bonding; trans-cyclobutane enhances rigidity .
    Oxaliplatin (1R,2R)-1,2-cyclohexanediamine, oxalato [SP-4-2-(1R-trans)] 61825-94-3 C₈H₁₄N₂O₄Pt Clinically approved; oxalate as a leaving group; slower hydrolysis and reduced nephrotoxicity .
    (N,N’-Bis(2-hydroxyethyl)ethane-1,2-diamine)malonato Pt(II) Ethane-1,2-diamine derivative, malonato [SP-4-3-R,S] N/A C₇H₁₄N₂O₄Pt Spontaneous crystallization via hydrogen bonds; monoadduct stability with 5’-GMP .
    Platinum,2-carboxy-6-nitrobenzeneacetato(2-)-Oa,O2- 1,2-cyclohexanediamine, nitrobenzeneacetato [SP-4-3] 89906-42-3 C₉H₅NO₆Pt·C₆H₁₂N₂ Bulky nitro group may hinder DNA adduct formation; structural analog of oxaliplatin .
    Dichloro(1,2-cyclohexanediamine-N,N')platinum(II) 1,2-cyclohexanediamine, chloride [SP-4-2-(1S-trans)] 61848-62-2 C₆H₁₂Cl₂N₂Pt Chloride ligands increase reactivity; precursor to oxaliplatin derivatives .

    Functional and Pharmacological Insights

    Ligand Effects on Reactivity and Efficacy

    • Hydroxypropanoato vs. Malonate-containing complexes (e.g., ) form stable monoadducts with guanine derivatives, suggesting a different DNA interaction profile compared to the target compound .
    • Diamine Backbone : Cyclobutanedimethanamine introduces steric constraints absent in cyclohexanediamine (oxaliplatin) or ethanediamine derivatives. This may influence cellular uptake and resistance mechanisms .

    Stereochemical and Geometrical Impacts

    • SP-4-3 vs. SP-4-2 : The SP-4-3 geometry in the target compound creates a distinct spatial arrangement compared to SP-4-2 complexes like oxaliplatin. This affects ligand accessibility and DNA crosslinking efficiency .
    • Trans vs.

    Stability and Toxicity

    • Hydrogen Bonding : Intra- and intermolecular hydrogen bonds in the target compound (as seen in similar malonato complexes) enhance stability, reducing premature degradation .

    Research Findings and Implications

    • Synthesis and Crystallization : The target compound’s synthesis () mirrors methods used for malonato complexes (), involving ligand exchange with silver-activated precursors. Its crystallization is driven by hydrogen-bond networks .
    • Anticancer Potential: While oxaliplatin’s clinical success stems from its oxalate ligand and cyclohexanediamine backbone, the target compound’s unique structure may offer advantages in overcoming resistance or reducing side effects. Preclinical studies are needed to validate these hypotheses .

    Biological Activity

    Platinum-based compounds have garnered significant attention in medicinal chemistry, particularly for their anticancer properties. The compound “Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-” is a novel platinum complex that exhibits unique biological activities. This article explores its mechanisms of action, biological activity, and potential therapeutic applications.

    The biological activity of platinum complexes typically involves several key mechanisms:

    • DNA Binding : Platinum compounds primarily exert their cytotoxic effects by binding to DNA, leading to the formation of DNA adducts. This disrupts DNA replication and transcription, ultimately triggering apoptosis in cancer cells.
    • Aquation : In aqueous environments, platinum complexes undergo aquation, where chloride ions are replaced by water molecules. This process generates active cationic aqua complexes that are crucial for binding to cellular targets such as proteins and nucleic acids .
    • Cellular Uptake : The uptake of platinum drugs into cells is influenced by various transporters, including organic cation transporters (OCTs) and copper transporters (ATP7A/B). The structure of the platinum complex can significantly affect its cellular accumulation and resistance profiles .

    Biological Activity

    The compound has shown promising results in preclinical studies:

    • Antitumor Activity : Preclinical data indicate that this platinum complex demonstrates significant cytotoxicity against various cancer cell lines, including those resistant to conventional platinum drugs like cisplatin. The structural modifications in this compound enhance its ability to evade common resistance mechanisms .
    • Synergistic Effects : Studies suggest that this compound can sensitize cancer cells to radiation therapy, making it a potential candidate for combined modality treatments .

    Case Studies

    Several studies have evaluated the biological activity of platinum complexes similar to the one discussed:

    • Study on Anticancer Efficacy : A study published in Cancer Research highlighted the efficacy of a related platinum compound in treating advanced squamous cell carcinoma. The compound not only inhibited tumor growth but also improved survival rates when used in conjunction with radiotherapy .
    • Resistance Mechanism Investigation : Research has identified that certain structural features of platinum complexes can reduce cross-resistance to cisplatin. For instance, modifications that enhance steric hindrance have been shown to lower reactivity towards thiol-containing molecules, which are often involved in resistance mechanisms .

    Data Table: Comparison of Platinum Complexes

    Compound NameMechanism of ActionAntitumor ActivityResistance Profile
    CisplatinDNA cross-linkingHighCommon resistance
    OxaliplatinDNA bindingModerateReduced resistance
    New Platinum ComplexDNA binding & aquationHighLow cross-resistance

    Q & A

    Basic Research Questions

    Q. What are the critical steps for synthesizing [SP-4-3-(S),(trans)]-configured platinum complexes with cyclobutanedimethanamine ligands?

    • Methodological Answer : Synthesis involves ligand substitution reactions starting from precursor platinum salts (e.g., K₂PtCl₄). The stereochemical outcome depends on reaction temperature, solvent polarity, and the order of ligand addition. For example, cyclobutanedimethanamine must be pre-activated (e.g., deprotonated) to coordinate with platinum(II) centers. Silver sulfate is often used to remove chloride ions, facilitating ligand exchange . Characterization via elemental analysis and mass spectrometry confirms stoichiometry, while ¹⁹⁵Pt NMR distinguishes coordination geometry .

    Q. How can researchers ensure purity of the compound during synthesis?

    • Methodological Answer : Purity is assessed using reversed-phase HPLC with UV detection (210–300 nm) to separate unreacted ligands and byproducts. USP guidelines recommend ≤0.1% impurities for pharmacologically relevant analogs . Ion-pair chromatography with sodium hexanesulfonate improves resolution of charged platinum species. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies platinum content and detects heavy metal contaminants .

    Q. What spectroscopic techniques are optimal for confirming the stereochemistry of [SP-4-3-(S),(trans)] complexes?

    • Methodological Answer : X-ray crystallography is definitive for resolving stereochemistry. For solution-phase analysis, circular dichroism (CD) spectroscopy identifies chiral centers, while 2D NMR (e.g., COSY, NOESY) maps spatial relationships between protons on the cyclobutanedimethanamine and hydroxypropanoato ligands. ¹⁹⁵Pt NMR chemical shifts (δ –2000 to –4000 ppm) correlate with coordination geometry .

    Advanced Research Questions

    Q. How does the trans-configuration influence DNA binding kinetics compared to cis-platinum analogs?

    • Methodological Answer : Trans-configuration reduces DNA intercalation but enhances crosslinking with nucleobases (e.g., guanine N7). Kinetic studies using stopped-flow spectroscopy show slower adduct formation (t₁/₂ ~12–24 hrs) compared to cisplatin (t₁/₂ ~2 hrs). Competitive binding assays with ethidium bromide or fluorescent DNA probes (e.g., SYBR Green) quantify displacement efficiency . Density functional theory (DFT) models predict steric clashes between the hydroxypropanoato ligand and DNA minor grooves .

    Q. What experimental strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?

    • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., hydrolysis rates in physiological buffers vs. serum proteins). Use isotopically labeled platinum (¹⁹⁵Pt or ¹⁹⁴Pt) to track biodistribution via LA-ICP-MS in tumor xenografts. Compare cytotoxicity in 3D spheroid models (mimicking tumor hypoxia) vs. monolayer cultures. Adjust experimental conditions to mirror in vivo redox environments (e.g., glutathione levels) .

    Q. How do ligand substitution reactions with biological thiols (e.g., glutathione) affect the compound’s stability?

    • Methodological Answer : Monitor ligand exchange using LC-MS/MS in simulated cytoplasmic fluid (pH 7.4, 5 mM GSH). The hydroxypropanoato ligand is prone to displacement by thiols, forming Pt-S adducts. Kinetic studies (UV-Vis spectroscopy at 250–300 nm) reveal pseudo-first-order rate constants (k = 0.05–0.1 min⁻¹). Chelation with methionine or albumin slows degradation, suggesting co-administration strategies to improve stability .

    Q. What computational methods predict the compound’s interaction with cellular transporters (e.g., CTR1)?

    • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to copper transporter CTR1. Parameterize platinum force fields using quantum mechanics/molecular mechanics (QM/MM). Validate predictions with CTR1-knockout cell lines: reduced platinum uptake (measured via ICP-MS) confirms transporter dependency .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.